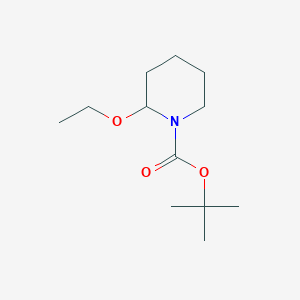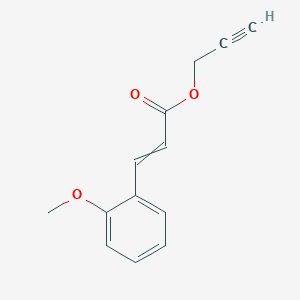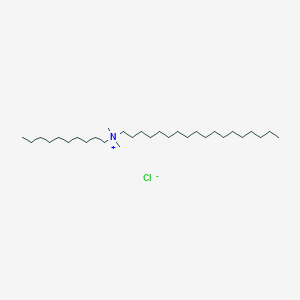![molecular formula C11H20O3Si B14304669 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one CAS No. 114011-19-7](/img/structure/B14304669.png)
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one is an organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a hydroxycyclopent-2-en-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl group serves as a protecting group, allowing selective reactions to occur at other functional sites. This enables the compound to participate in various chemical transformations, facilitating the synthesis of more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[tert-Butyl(dimethyl)silyl]oxy}spiro[4.5]dec-1-en-6-one
- 4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-diisopropoxy-4-(3-methoxy-1-cyclohexen-1-yl)-2-cyclobuten-1-one
- 4-[(tert-butyldimethylsilyl)oxy]butanal
Uniqueness
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one is unique due to its specific structural arrangement, which includes a cyclopent-2-en-1-one ring with a tert-butyl(dimethyl)silyl-protected hydroxyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for targeted synthetic applications.
Propiedades
Número CAS |
114011-19-7 |
|---|---|
Fórmula molecular |
C11H20O3Si |
Peso molecular |
228.36 g/mol |
Nombre IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C11H20O3Si/c1-11(2,3)15(4,5)14-10-7-8(12)6-9(10)13/h6,10,13H,7H2,1-5H3 |
Clave InChI |
LDUSTRNNJBHFIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CC(=O)C=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
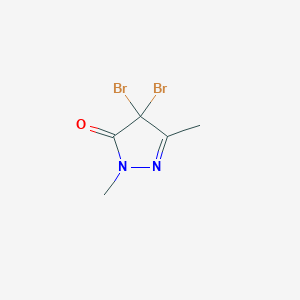
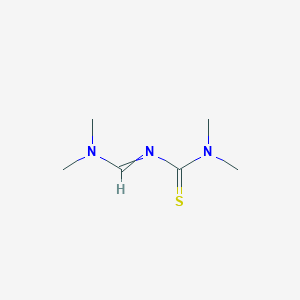
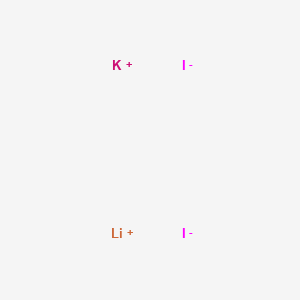
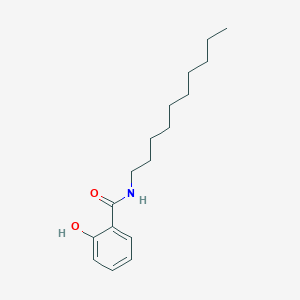

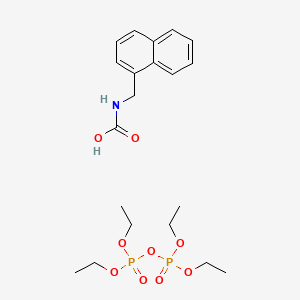
![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
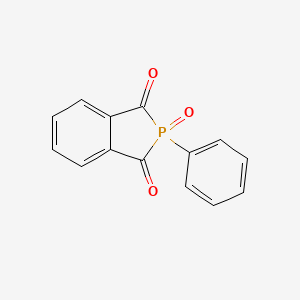
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)

